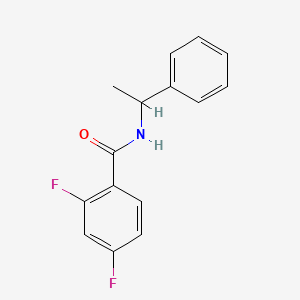

2,4-difluoro-N-(1-phenylethyl)benzamide

Description

2,4-Difluoro-N-(1-phenylethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 4-positions of the aromatic ring and an N-(1-phenylethyl) substituent. Fluorinated benzamides are of significant interest in medicinal chemistry due to fluorine’s ability to modulate pharmacokinetic properties, including metabolic stability, lipophilicity, and bioavailability . The compound’s synthesis typically involves coupling fluorinated benzoic acid derivatives with phenylethylamine precursors, often employing catalytic methods such as Suzuki-Miyaura coupling or carbodiimide-mediated amidation .

Properties

IUPAC Name |

2,4-difluoro-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(16)9-14(13)17/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPZLJSHGAEIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(1-phenylethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluorobenzoyl chloride and 1-phenylethylamine as the primary starting materials.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2,4-difluorobenzoyl chloride is added dropwise to a solution of 1-phenylethylamine in an appropriate solvent such as dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure 2,4-difluoro-N-(1-phenylethyl)benzamide.

Industrial Production Methods

Industrial production methods for 2,4-difluoro-N-(1-phenylethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Reduction: The major product is the corresponding amine.

Oxidation: The major products are carboxylic acids or ketones.

Scientific Research Applications

2,4-Difluoro-N-(1-phenylethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3,4-Dichloro-N-(1-phenylethyl)benzamide

This analogue replaces fluorine with chlorine at the 3- and 4-positions. Key differences include:

- Molecular Weight : 294.18 g/mol (vs. 272.24 g/mol for the difluoro compound) due to chlorine’s higher atomic mass.

- Lipophilicity : Higher logP (4.23) compared to the difluoro analogue (estimated logP ~3.5), reflecting chlorine’s stronger hydrophobic character.

- Synthetic Accessibility : Chlorinated precursors may exhibit lower reactivity in coupling reactions, requiring harsher conditions .

2,4,5,6-Pentafluoro-N-(1-phenylethyl)benzamide

With five fluorine atoms, this compound demonstrates:

- Enhanced Metabolic Stability : Increased fluorination reduces susceptibility to oxidative metabolism.

Positional Isomers and Stereochemical Variants

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

A structural isomer with fluorine at the 2-position of the benzamide ring and a 2,4-difluorophenyl group. Differences include:

- Crystal Packing : Fo24 exhibits intermolecular N–H···O hydrogen bonds and C–H···F interactions, leading to a layered molecular stacking pattern. In contrast, the phenylethyl group in 2,4-difluoro-N-(1-phenylethyl)benzamide introduces steric bulk, likely disrupting planar stacking .

- Synthetic Yield : Fo24 is synthesized in moderate yields (~58%) via direct amidation, whereas asymmetric variants (e.g., (R)-configured phenylethyl derivatives) require chiral catalysts or resolution techniques .

(R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide

This compound features a bromonaphthalene substituent and chiral phenylethyl group:

- π-Stacking Interactions : XRD analysis reveals intramolecular π-stacking between naphthalene and benzamide rings, with dihedral angles of ~60°, enhancing rigidity compared to the difluoro analogue .

- Applications in Asymmetric Synthesis : Used as a precursor for multilayer 3D chiral molecules, leveraging its stereochemical control .

Functional Group Modifications

3,5-Dinitro-N-(1-phenylethyl)benzamide

The nitro groups at the 3- and 5-positions confer distinct properties:

2,4-Difluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)benzamide

Incorporation of a triazolopyridine heterocycle:

- Hydrogen-Bonding Capacity : The triazole nitrogen atoms provide additional hydrogen-bonding sites, altering solubility and target affinity .

- Molecular Weight : 359.37 g/mol, higher than the parent compound due to the heterocyclic moiety .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound Name | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 2,4-Difluoro-N-(1-phenylethyl)benzamide | 272.24 | ~3.5 | 1 | 3 |

| 3,4-Dichloro-N-(1-phenylethyl)benzamide | 294.18 | 4.23 | 1 | 2 |

| 3,5-Dinitro-N-(1-phenylethyl)benzamide | 315.28 | ~2.8 | 1 | 5 |

| 2,4,5,6-Pentafluoro-N-(1-phenylethyl)benzamide | 322.23 | 4.1 | 1 | 5 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,4-difluoro-N-(1-phenylethyl)benzamide?

- Methodological Answer : The synthesis typically involves nucleophilic acyl substitution between 2,4-difluorobenzoyl chloride and 1-phenylethylamine. Key steps include:

- Amidation : Use coupling agents (e.g., HATU or DCC) to activate the carboxyl group, ensuring high yields (~70–85%) under anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors.

- Critical Parameters : Maintain pH 7–8 (via triethylamine) to prevent hydrolysis of the amide bond. Reaction temperature should not exceed 40°C to avoid side reactions .

Q. Which analytical techniques are most reliable for characterizing 2,4-difluoro-N-(1-phenylethyl)benzamide?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm regiochemistry of fluorine atoms and amide linkage. For example, ¹⁹F NMR resolves splitting patterns (δ -110 to -115 ppm for ortho/meta-F) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 290.1) validates molecular weight .

- X-ray Crystallography : Resolves stereochemistry of the chiral 1-phenylethyl group (if applicable) .

Advanced Research Questions

Q. How can structural modifications enhance PDE4 inhibitory activity in analogs of 2,4-difluoro-N-(1-phenylethyl)benzamide?

- Methodological Answer :

- Fluorine Substitution : Introducing electron-withdrawing groups (e.g., CF₃) at the benzamide para-position increases binding affinity to PDE4’s catalytic domain .

- Heterocyclic Additions : Attaching pyridazine or thiophene moieties to the N-alkyl chain improves solubility and target selectivity (e.g., IC₅₀ reduction from 120 nM to 45 nM) .

- Computational Guidance : Molecular docking (AutoDock Vina) predicts interactions with PDE4’s hydrophobic pocket. Validate via cAMP accumulation assays in HEK293 cells .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and cAMP measurement protocols (ELISA vs. FRET).

- Purity Verification : HPLC (C18 column, acetonitrile/water) confirms ≥95% purity; trace solvents (e.g., DMF) may artifactually inhibit enzymes .

- Synergy Testing : Evaluate combinatorial effects with rolipram (a known PDE4 inhibitor) to distinguish direct vs. indirect activity .

Q. What strategies optimize enantiomeric purity during synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-1-phenylethylamine to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

- Catalytic Asymmetric Synthesis : Employ palladium-catalyzed couplings with BINAP ligands for >90% ee .

- Crystallization : Diastereomeric salt formation with L-tartaric acid enhances separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.